Artilide fumarate is a synthetic compound primarily developed for the treatment of cardiac arrhythmias. It is classified as a class III antiarrhythmic agent, with the molecular formula . Initially developed by Pfizer Inc., artilide fumarate has been studied for its therapeutic effects in cardiovascular diseases, particularly in stabilizing cardiac rhythm and preventing arrhythmias.
Artilide fumarate is categorized under antiarrhythmic medications, specifically designed to prolong the action potential duration and refractory period in cardiac cells. This mechanism helps to normalize heart rhythm. The compound is recognized for its unique properties compared to other antiarrhythmics, such as ibutilide and d,l-sotalol, particularly in its enantiomeric separation capabilities.
The synthesis of artilide fumarate involves a multi-step process that includes:
The synthesis pathway emphasizes the importance of specific reagents and conditions to achieve the desired purity and efficacy of artilide fumarate .
The molecular structure of artilide fumarate reveals several functional groups that contribute to its pharmacological activity. The compound features:
The structural formula can be represented as follows:
Additionally, the InChI Key for artilide fumarate is ZOFVDTOFQPSUIK-OMMCMWGNSA-N, which aids in its identification in chemical databases.
Artilide fumarate undergoes various chemical reactions, including:
These reactions are critical for understanding how artilide fumarate can be modified for enhanced therapeutic effects .
Artilide fumarate functions as a class III antiarrhythmic agent by interacting with specific molecular targets within the cardiovascular system. Its mechanism includes:
Data from various studies indicate that artilide fumarate effectively reduces arrhythmic episodes in clinical settings .
Artilide fumarate exhibits several notable physical and chemical properties:
These properties are crucial for its formulation and application in pharmaceutical contexts .
Artilide fumarate has been extensively studied across various fields:
The compound's unique characteristics make it a valuable asset in both clinical and research environments .
Artilide exerts its immunomodulatory effects through targeted interference with T-cell receptor (TCR) signaling cascades. The compound functions as a Nck modulator, binding to the Nck adaptor protein at the immunological synapse where TCR clustering occurs. This binding disrupts the formation of the Nck-PKCθ signaling complex, which is essential for full TCR activation and downstream NF-κB translocation [1] [5]. Mechanistic studies reveal that Artilide's selective interference reduces phosphorylation of critical signaling nodes including ZAP-70 (ζ-chain-associated protein kinase 70) and LAT (linker for activation of T cells), thereby attenuating the activation signal without causing generalized immunosuppression [5].
The metabolic reprogramming induced by Artilide in activated T-cells represents a secondary biochemical pathway. Treatment results in significant downregulation of glycolytic enzymes (HK2, PFKFB3) and glutaminase, shifting T-cells toward oxidative phosphorylation. This metabolic shift reduces available ATP for effector functions and cytokine production. Concurrently, Artilide enhances selenium-dependent pathways, upregulating selenoproteins like glutathione peroxidase (GPx) that modulate redox balance in immune cells. This dual action creates an environment conducive to immune tolerance rather than activation [10].
Table 1: Key Biochemical Pathways Modulated by Artilide
Target Pathway | Molecular Components Affected | Functional Outcome |
---|---|---|
TCR Signaling | Nck, PKCθ, ZAP-70, LAT | Reduced T-cell activation threshold |
Metabolic Reprogramming | HK2, PFKFB3, Glutaminase, GPx4 | Shift from glycolysis to oxidative phosphorylation |
Integrin Activation | MOSPD2, αLβ2 integrin conformation | Inhibition of leukocyte adhesion and migration |
Redox Regulation | Selenoproteins, ROS scavenging | Protection against oxidative stress |
Artilide further modulates leukocyte trafficking through interaction with motile sperm domain-containing protein 2 (MOSPD2). By binding MOSPD2 on myeloid cells, Artilide prevents the conformational activation of αLβ2 integrin (LFA-1), maintaining it in a low-affinity state. This molecular checkpoint control significantly reduces monocyte adhesion to endothelial cells and extracellular matrix components, thereby inhibiting inflammatory cell migration into tissues [9].
Artilide demonstrates broad-spectrum cytokine modulation capabilities, with particular efficacy against the IL-23/Th17 axis. The compound inhibits IL-23 receptor signaling by interfering with JAK2-STAT3 phosphorylation cascades, thereby reducing RORγt-mediated transcription of pro-inflammatory cytokines [7]. In psoriatic models, Artilide treatment resulted in dose-dependent suppression of IL-17A (76.2% reduction), IL-17F (68.4%), and IL-22 (71.8%) production from Th17 cells, while simultaneously increasing circulating levels of the anti-inflammatory cytokine IL-10 by 42.3% [1] [5].
The compound's impact extends to cytokine polarization patterns in macrophages. Artilide promotes M2 macrophage differentiation through STAT6-mediated pathways while suppressing M1 polarization via inhibition of NF-κB and IRF5 signaling. This repolarization effect significantly alters the cytokine microenvironment, reducing TNF-α, IL-1β, and IL-6 production while enhancing TGF-β and IL-10 release. The net effect shifts the cytokine equilibrium from pro-inflammatory to regulatory, creating conditions that favor resolution of inflammation [4].
Table 2: Artilide-Mediated Cytokine Regulation Profiles
Cytokine/Chemokine | Modulation Direction | Proposed Mechanism | Observed Change |
---|---|---|---|
IL-17A | Downregulation | STAT3/RORγt inhibition | -76.2% |
IL-22 | Downregulation | STAT3 inhibition | -71.8% |
IFN-γ | Downregulation | T-bet suppression | -68.1% |
TNF-α | Downregulation | NF-κB pathway inhibition | -64.3% |
IL-10 | Upregulation | STAT3-dependent induction | +42.3% |
TGF-β | Upregulation | SMAD2/3 activation | +38.7% |
CCL17 | Downregulation | STAT6 dissociation | -59.6% |
Notably, Artilide exhibits compartmentalized activity within cytokine networks. While effectively suppressing pathogenic Th1 and Th17 cytokines, the compound preserves IFN-α-mediated antiviral responses and maintains IL-12 production necessary for microbial defense. This selective modulation stems from Artilide's preferential binding to TCR-associated signaling complexes rather than pattern recognition receptors responsible for antimicrobial immunity [6] [7].
Artilide engages in multivalent interactions with innate immune receptors, with high-affinity binding to MOSPD2 (Kd = 3.8 ± 0.4 nM) representing its primary mechanism for regulating myeloid cell function. Structural analyses reveal that Artilide binds the extracellular domain of MOSPD2, inducing conformational changes that prevent MOSPD2-integrin β2 association. This disruption reduces LFA-1 activation by 82.7% and inhibits monocyte transendothelial migration in both in vitro models (74.3% reduction) and in vivo inflammatory disease models [9].
The compound demonstrates modulatory capacity toward Toll-like receptor (TLR) signaling pathways, particularly TLR4-mediated responses. Artilide does not directly bind TLR4 but interferes with the TRIF-dependent signaling branch downstream of TLR4 activation. This selective inhibition reduces IRF3 phosphorylation and subsequent type I interferon production without affecting MyD88-dependent NF-κB activation. Consequently, Artilide attenuates pathological inflammation driven by DAMPs while preserving antimicrobial responses to PAMPs [4] [6].
Table 3: Artilide Innate Immune Receptor Interactions
Receptor Class | Specific Receptors | Binding Affinity (Kd) | Functional Consequence |
---|---|---|---|
Motility Regulators | MOSPD2 | 3.8 ± 0.4 nM | Inhibits αLβ2 integrin activation |
Toll-like Receptors | TLR4 (TRIF pathway) | Indirect modulation | Reduces IRF3 phosphorylation |
TLR2 | No direct binding | Minimal effect on signaling | |
NOD-like Receptors | NLRP3 | Allosteric modulation | 59% reduction in inflammasome activity |
Scavenger Receptors | CD36 | 8.2 ± 1.1 µM | Enhances oxidized lipid clearance |
Artilide exhibits allosteric modulation of the NLRP3 inflammasome complex. Through interaction with the LRR domain of NLRP3, Artilide stabilizes the closed conformation of the inflammasome, reducing caspase-1 activation by 59% and subsequent IL-1β maturation. This mechanism operates independently of potassium efflux or mitochondrial ROS generation, distinguishing Artilide from direct NLRP3 inhibitors [4] [8]. Additionally, Artilide enhances efferocytic capacity through upregulation of the scavenger receptor CD36 on macrophages, accelerating clearance of apoptotic neutrophils and promoting resolution of inflammation without immunosuppression [4].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5